molecular formula C8H10N4 B2431861 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 19736-04-0

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2431861
CAS No.: 19736-04-0
M. Wt: 162.196
InChI Key: CGHVUVLKTJNDHK-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine” include acute toxicity (oral) and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with suitable reagents . One common method includes the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives . The reaction conditions often involve heating the reactants in the presence of a catalyst or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its potent inhibitory activity against TRKs. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHVUVLKTJNDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19736-04-0
Record name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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